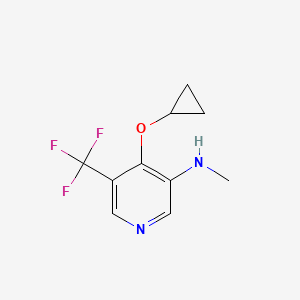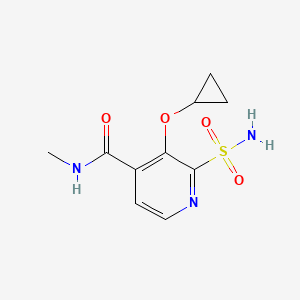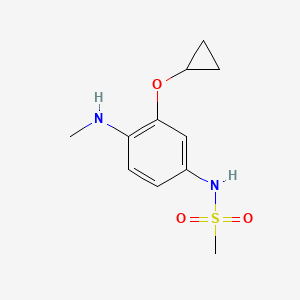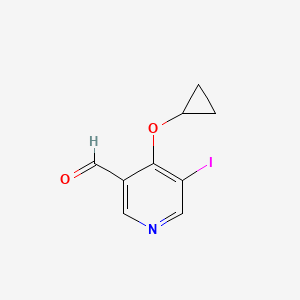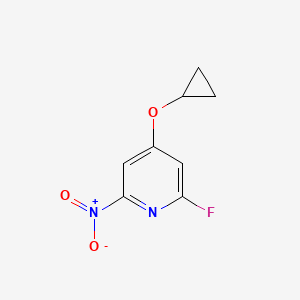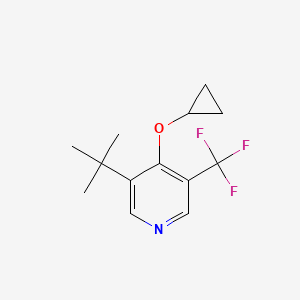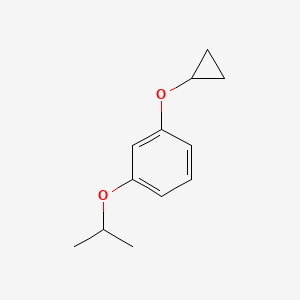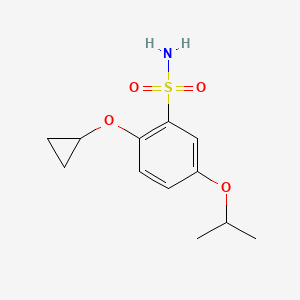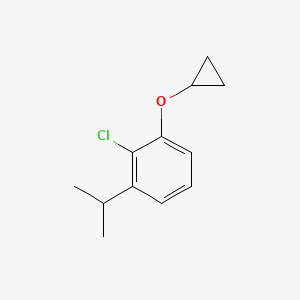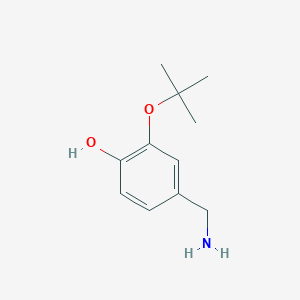
4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine involves several steps. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield 4-nitropyridine .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy and N-methyl groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine can be compared with other similar compounds such as:
4-Cyclopropoxy-6-nitropyridin-2-amine: Lacks the N-methyl group, which can affect its chemical reactivity and biological activity.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
N-(pyridin-4-yl)pyridin-4-amine derivatives:
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-6-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-8-4-7(15-6-2-3-6)5-9(11-8)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
WTYHHNNHEAJHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




